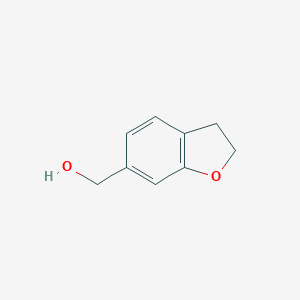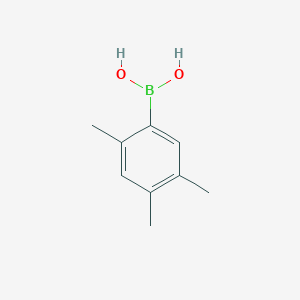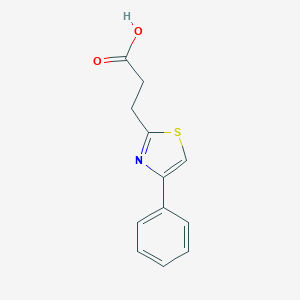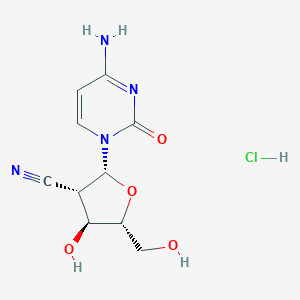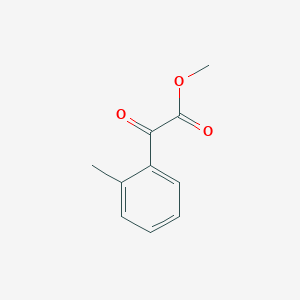
2-オキソ-2-(o-トリル)酢酸メチル
概要
説明
Methyl 2-oxo-2-(o-tolyl)acetate is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol. This compound is primarily used in research and has various applications in synthetic chemistry and material science.
科学的研究の応用
Methyl 2-oxo-2-(o-tolyl)acetate has several applications in scientific research:
Synthetic Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the development of new materials, including polymers and resins.
Biological Studies: It has been explored for its potential antibacterial properties.
Lithium-Ion Batteries: The compound has been investigated as a co-solvent to improve the performance of lithium-ion batteries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-2-(o-tolyl)acetate typically involves the reaction of o-tolylacetic acid with methanol in the presence of a catalyst . The reaction conditions often include refluxing the mixture to facilitate esterification . Another method involves the reaction of o-tolylacetic acid chloride with methanol under basic conditions.
Industrial Production Methods
Industrial production methods for Methyl 2-oxo-2-(o-tolyl)acetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Methyl 2-oxo-2-(o-tolyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: o-Tolylacetic acid.
Reduction: Methyl 2-hydroxy-2-(o-tolyl)acetate.
Substitution: Various substituted esters and amides.
作用機序
The mechanism of action of Methyl 2-oxo-2-(o-tolyl)acetate involves its interaction with various molecular targets. In synthetic chemistry, it acts as an electrophile in nucleophilic substitution reactions. In biological systems, its antibacterial activity is attributed to its ability to disrupt bacterial cell walls.
類似化合物との比較
Similar Compounds
Uniqueness
Methyl 2-oxo-2-(o-tolyl)acetate is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its isomers and analogs. Its applications in lithium-ion batteries and antibacterial research further highlight its versatility and importance in scientific research.
特性
IUPAC Name |
methyl 2-(2-methylphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7-5-3-4-6-8(7)9(11)10(12)13-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJRGFDWGOXABE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396148 | |
| Record name | Methyl (2-methylphenyl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34966-54-6 | |
| Record name | Methyl (2-methylphenyl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
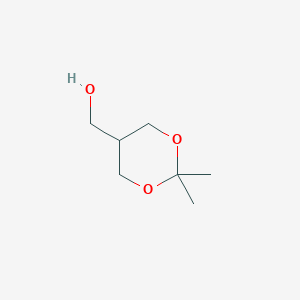
![EXO-6-(BOC-AMINOMETHYL)-3-AZABICYCLO[3.1.0]HEXANE](/img/structure/B150959.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid](/img/structure/B150964.png)
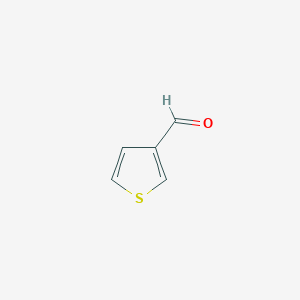
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine hydrochloride](/img/structure/B150967.png)

